REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:6]=1[CH:12]([OH:18])[C:13](=[NH:17])[O:14]CC)[CH3:3].[O:19]1CCC[CH2:20]1>>[CH2:2]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:6]=1[CH:12]1[O:18][C:20](=[O:19])[NH:14][C:13]1=[O:17])[CH3:3] |f:0.1|
|
Name
|
ethyl 1-(2-ethoxy-6-fluorophenyl)-1-hydroxymethanecarboximidate hydrochloride
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Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC1=C(C(=CC=C1)F)C(C(OCC)=N)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a reaction time of 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
Recrystallization from toluene
|
Type
|
CUSTOM
|
Details
|
afforded
|
Type
|
CUSTOM
|
Details
|
purified 5-(2-ethoxy-6-fluorophenyl)oxazolidine-2,4-dione
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC1=C(C(=CC=C1)F)C1C(NC(O1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |